

physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol

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Compound of Interest

Compound Name: 2-(5-Mercaptotetrazole-1-yl)ethanol

Cat. No.: B113457

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An In-depth Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(5-Mercaptotetrazole-1-yl)ethanol**, a key intermediate in the synthesis of pharmaceuticals such as the beta-lactam antibiotic Flomoxef.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, spectral characteristics, and chemical reactivity.

Chemical and Physical Properties

2-(5-Mercaptotetrazole-1-yl)ethanol, with the CAS number 56610-81-2, is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

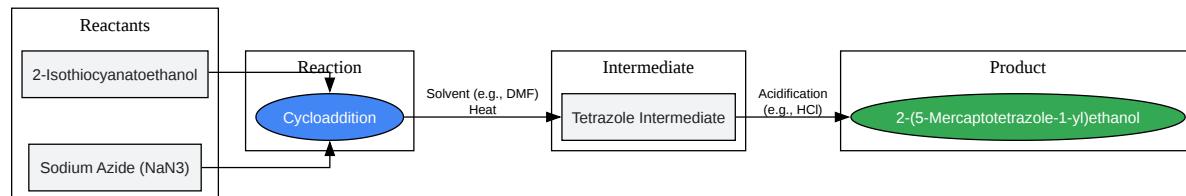
Property	Value	Source
Molecular Formula	C3H6N4OS	PubChem
Molecular Weight	146.17 g/mol	PubChem
Melting Point	132-138 °C	ChemicalBook
Boiling Point	221.4 °C (predicted)	ChemicalBook
Appearance	White to Off-White Solid	Pharmaffiliates
Solubility	Slightly soluble in DMSO and Methanol	ChemicalBook
pKa	14.20 ± 0.10 (predicted)	ChemicalBook
Storage	2-8°C, Refrigerator	Pharmaffiliates

Synthesis and Purification

While specific, detailed industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be devised based on established methods for the preparation of 1-substituted-5-mercaptotetrazoles. A common route involves the reaction of an isothiocyanate with sodium azide, or the reaction of a dithiocarbamate with sodium azide. Given the structure of the target molecule, a likely synthetic pathway involves the reaction of 2-isothiocyanatoethanol with sodium azide in a suitable solvent.

Illustrative Synthesis Workflow

The following diagram outlines a potential synthetic route for **2-(5-Mercaptotetrazole-1-yl)ethanol**.



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Caption: A potential synthetic workflow for **2-(5-Mercaptotetrazole-1-yl)ethanol**.

General Experimental Protocol

Materials:

- 2-Isothiocyanatoethanol
- Sodium azide
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isothiocyanatoethanol in DMF.
- Add sodium azide to the solution.

- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.
- Collect the crude product by vacuum filtration and wash with cold water.

Purification

Purification of the crude product can be achieved by recrystallization.[\[2\]](#)

Protocol for Recrystallization:

- Dissolve the crude **2-(5-Mercaptotetrazole-1-yl)ethanol** in a minimal amount of a hot solvent mixture, such as toluene and water.[\[2\]](#)
- If any insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

Spectral Properties

Detailed spectral data for **2-(5-Mercaptotetrazole-1-yl)ethanol** is not readily available in the public domain. However, based on the known spectral characteristics of similar compounds, the following properties can be predicted.

Spectroscopic Technique	Predicted Key Features
¹ H NMR	- Triplet around 3.8-4.0 ppm (CH ₂ -O) - Triplet around 4.3-4.5 ppm (CH ₂ -N) - Broad singlet for the SH proton (variable) - Singlet for the OH proton (variable)
¹³ C NMR	- Signal around 60-65 ppm (CH ₂ -O) - Signal around 50-55 ppm (CH ₂ -N) - Signal for the tetrazole carbon around 150-160 ppm
FTIR (cm ⁻¹)	- Broad O-H stretch (~3300-3500) - C-H stretches (~2850-3000) - S-H stretch (weak, ~2550-2600) - N=N and C=N stretches of the tetrazole ring (~1400-1600) - C-S stretch (~600-800)[3][4]
Mass Spectrometry (ESI-MS)	- [M+H] ⁺ at m/z 147.03 - [M-H] ⁻ at m/z 145.01 - Characteristic fragmentation patterns include the loss of N ₂ or HN ₃ from the tetrazole ring.[5]

Chemical Reactivity

The chemical reactivity of **2-(5-Mercaptotetrazole-1-yl)ethanol** is dictated by its three primary functional groups: the mercaptotetrazole ring, the primary alcohol, and the thiol group.

Reactivity of the Mercaptotetrazole Group

The mercaptotetrazole moiety exists in tautomeric equilibrium between the thiol and thione forms. The tetrazole ring itself is generally stable, particularly in acidic media.[6] The acidity of the N-H proton in the tetrazole ring is comparable to that of carboxylic acids.[7]

Reactivity of the Thiol Group

The thiol group (-SH) is susceptible to oxidation. Mild oxidizing agents can convert it to a disulfide, while stronger oxidizing agents can lead to sulfonic acids. It can also undergo alkylation and other reactions typical of thiols.

Reactivity of the Primary Alcohol Group

The primary alcohol ($-\text{CH}_2\text{OH}$) can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.[8][9][10]

- Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) will typically oxidize a primary alcohol to an aldehyde.
- Strong Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid will oxidize a primary alcohol to a carboxylic acid.

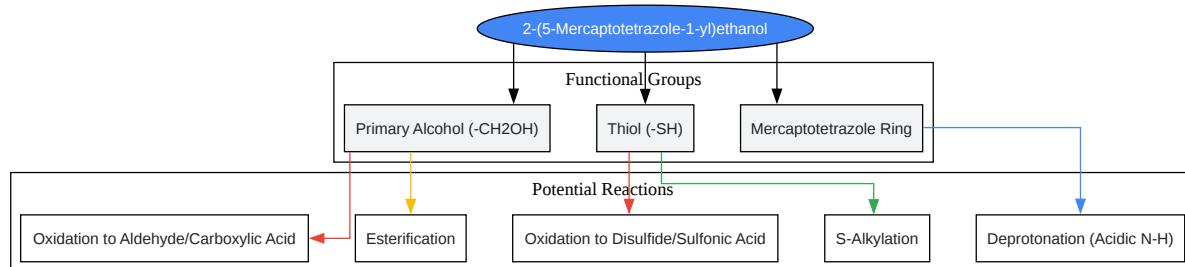
The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives, and can be converted to a leaving group for nucleophilic substitution reactions.[11]

Stability

The stability of the tetrazole ring can be influenced by pH. While generally stable, extreme pH conditions and high temperatures could potentially lead to ring-opening or degradation. The ester and ether linkages that could be formed from the alcohol group would be susceptible to hydrolysis under acidic or basic conditions.

Logical Relationships in Reactivity

The interplay of the functional groups determines the overall reactivity profile of the molecule.



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